molecular formula C6H8F3NOS B14741309 4-(2,2,2-Trifluoroethanethioyl)morpholine

4-(2,2,2-Trifluoroethanethioyl)morpholine

Cat. No.: B14741309
M. Wt: 199.20 g/mol
InChI Key: KONWUGFOIHNHKS-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethanethioyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a trifluoroethanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethanethioyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent, such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thioyl group .

Industrial Production Methods

Industrial production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethanethioyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-(2,2,2-Trifluoroethanethioyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethanethioyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoroethanethioyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,2,2-Trifluoroethanethioyl)morpholine include other morpholine derivatives and trifluoroethanethioyl-substituted compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the morpholine ring and the trifluoroethanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H8F3NOS

Molecular Weight

199.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-morpholin-4-ylethanethione

InChI

InChI=1S/C6H8F3NOS/c7-6(8,9)5(12)10-1-3-11-4-2-10/h1-4H2

InChI Key

KONWUGFOIHNHKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(F)(F)F

Origin of Product

United States

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